![molecular formula C11H18N4O B1530132 6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1354088-12-2](/img/structure/B1530132.png)
6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine
Overview
Description
“6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1354088-12-2 . It has a molecular weight of 222.29 . The IUPAC name for this compound is N-(6-ethoxy-4-pyrimidinyl)-N-(4-piperidinyl)amine .
Physical and Chemical Properties The compound is a powder at room temperature . The InChI code for this compound is 1S/C11H18N4O/c1-2-16-11-7-10 (13-8-14-11)15-9-3-5-12-6-4-9/h7-9,12H,2-6H2,1H3, (H,13,14,15) .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The compound is instrumental in the synthesis of heterocyclic structures, which are core components of many pharmaceutical agents. For example, it has been used in the preparation of pyrimidine derivatives that exhibit anti-inflammatory and analgesic activities. These derivatives have been synthesized through reactions involving amino-thiouracil with visnagen or khellin, indicating the versatility of pyrimidine compounds in medicinal chemistry (Abu‐Hashem et al., 2011).
Enantioselective Synthesis
- It is also a key player in enantioselective synthesis, serving as a building block for the creation of chiral compounds. For instance, its derivatives have been used in asymmetric carbon-carbon bond formations in conjugate additions to nitroalkenes, leading to highly enantioenriched products. This methodology provides access to substituted piperidines, pyrrolidines, and pyrimidinones, demonstrating its utility in the synthesis of complex, biologically active molecules (Johnson et al., 2002).
Antifungal and Antibacterial Agents
- The compound's framework has been modified to produce derivatives with significant antifungal and antibacterial properties. For example, certain pyrimidine imines and thiazolidinones containing piperidine have shown notable antibacterial activity, highlighting the potential of such derivatives in combating microbial infections (Merugu et al., 2010).
Inhibitors of Kinases
- Furthermore, derivatives of "6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine" have been explored as inhibitors of kinases, such as deoxycytidine kinase (dCK), which plays a crucial role in nucleoside metabolism. These inhibitors have potential applications in cancer therapy, indicating the importance of this compound in the development of new anticancer drugs (Zhang et al., 2009).
Safety And Hazards
The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
6-ethoxy-N-piperidin-4-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-16-11-7-10(13-8-14-11)15-9-3-5-12-6-4-9/h7-9,12H,2-6H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTBWFSBDAKPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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